5,6-dibromo-1H-1,3-benzodiazol-2-amine
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Overview
Description
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Industrial production methods: Large-scale production often employs catalytic bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common reagents and conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Scientific Research Applications
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
5,6-Dibromo-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives:
5,6-Dimethoxy-1H-1,3-benzodiazol-2-amine: This compound has methoxy groups instead of bromine atoms, leading to different chemical and biological properties.
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: This derivative has a different substitution pattern, affecting its reactivity and applications.
4,5,6,7-Tetrabromo-1H-1,3-benzodiazol-2-amine: This compound has additional bromine atoms, which can enhance its biological activity but may also increase its toxicity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C7H5Br2N3 |
---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
5,6-dibromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |
InChI Key |
PNSUDUZATFEAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)N |
Origin of Product |
United States |
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